8-(2-Hydroxy-3-(4-morpholinyl)propyl)-5H-pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione oxalate
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Overview
Description
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-hydroxy-3-(4-morpholinyl)propyl)-, oxalate is a complex organic compound that belongs to the class of diazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-hydroxy-3-(4-morpholinyl)propyl)-, oxalate typically involves multi-step organic reactions. The starting materials are usually pyridine derivatives and diazepine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of diazepines and related structures.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties. These activities make it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, compounds like this are explored for their potential to treat various conditions, including neurological disorders, infections, and cancers. Their ability to interact with specific biological targets makes them valuable in pharmacological research.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-hydroxy-3-(4-morpholinyl)propyl)-, oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazepines and pyridine derivatives. Examples might be:
- Diazepam
- Pyridoxine
- Clonazepam
Uniqueness
What sets 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-hydroxy-3-(4-morpholinyl)propyl)-, oxalate apart is its specific structural features and the presence of the morpholine ring. These unique aspects contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
88350-75-8 |
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Molecular Formula |
C17H20N4O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
8-(2-hydroxy-3-morpholin-4-ylpropyl)pyrido[2,3-e][1,3]diazepine-5,9-dione;oxalic acid |
InChI |
InChI=1S/C15H18N4O4.C2H2O4/c20-11(8-18-4-6-23-7-5-18)9-19-10-17-14(21)12-2-1-3-16-13(12)15(19)22;3-1(4)2(5)6/h1-3,10-11,20H,4-9H2;(H,3,4)(H,5,6) |
InChI Key |
FEWVZJBTRSXKID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CN2C=NC(=O)C3=C(C2=O)N=CC=C3)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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